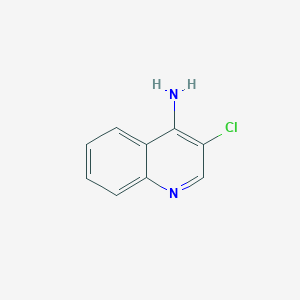

3-Chloroquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTTXDIQVCXFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485173 | |

| Record name | 4-Amino-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61260-22-8 | |

| Record name | 4-Amino-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 Chloroquinolin 4 Amine and Its Derivatives

Precursor Synthesis Strategies for Halogenated Quinolines Relevant to 3-Chloroquinolin-4-amine

The foundation for synthesizing many 4-aminoquinolines, including this compound, lies in the efficient preparation of halogenated quinoline (B57606) intermediates. These precursors provide the essential framework and the reactive sites necessary for subsequent functionalization.

4,7-Dichloroquinoline is a cornerstone intermediate for the synthesis of a wide array of 4-aminoquinoline (B48711) compounds. wikipedia.org Its preparation has been a subject of detailed investigation, leading to several reliable synthetic routes.

One of the most established methods begins with m-chloroaniline. wikipedia.orgchemicalbook.com In a process developed by chemists at Winthrop Chemical Co., m-chloroaniline is condensed with diethyl oxaloacetate under mildly acidic conditions. wikipedia.org This reaction forms an imine, which is then cyclized by heating to create the pyridine (B92270) ring fused to the benzene (B151609) ring. wikipedia.org Subsequent hydrolysis and decarboxylation of the resulting ester, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), converts the 4-hydroxy group into a chloro group, yielding 4,7-dichloroquinoline. wikipedia.orgchemicalbook.comorgsyn.org

Alternative routes to this key intermediate have also been explored. The Gould-Jacobs reaction provides another pathway starting from 3-chloroaniline. wikipedia.org Furthermore, variations in the initial building blocks can be employed; for instance, reacting 3-chloroaniline with ethoxymethylenemalonic ester leads to an intermediate that, after high-temperature cyclization, hydrolysis, decarboxylation, and chlorination, also affords 4,7-dichloroquinoline. chemicalbook.com The development of metal-free, regioselective halogenation techniques using reagents like trihaloisocyanuric acid has further expanded the toolkit for creating diverse halogenated quinolines with high functional group tolerance. rsc.org

Table 1: Selected Synthetic Routes to 4,7-Dichloroquinoline

| Starting Material | Key Reagents | Key Steps | Reference |

|---|---|---|---|

| m-Chloroaniline | Diethyl oxaloacetate, Phosphorus oxychloride | Condensation, Cyclization, Hydrolysis, Decarboxylation, Chlorination | wikipedia.org |

| m-Chloroaniline | Ethoxymethylenemalonic ester, POCl₃ | Condensation, High-temperature cyclization, Saponification, Decarboxylation, Chlorination | chemicalbook.com |

| 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | Dowtherm A, Phosphorus oxychloride | Decarboxylation, Chlorination | orgsyn.org |

Another important class of precursors is the 3-chloroquinoline-2,4-diones. These compounds offer a different strategic approach to building the desired scaffold. A general procedure for their synthesis involves the treatment of a 4-hydroxy-2(1H)-quinolone with sulfuryl chloride (SO₂Cl₂) in a solvent like dioxane at a controlled temperature. clockss.org This reaction effectively introduces a chlorine atom at the C3 position of the quinoline-2,4-dione core. clockss.org

Once formed, these 3-chloro derivatives can undergo further transformations. For example, they react smoothly with sodium azide to produce 3-azidoquinoline-2,4(1H,3H)-diones. clockss.org These azido compounds are valuable intermediates, as the azide group can be subsequently reduced to a primary amine, providing a pathway to 3-aminoquinoline derivatives. clockss.org This strategy highlights the versatility of quinoline-2,4-diones as precursors for introducing functionality at the C3 position.

Direct Synthesis Routes to this compound

With suitable precursors in hand, the next critical step is the introduction of the amine group at the C4 position of the quinoline ring.

The most prevalent method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this approach, a 4-chloroquinoline (B167314) derivative, such as 4,7-dichloroquinoline, is treated with an amine. The carbon atom at the C4 position is electron-deficient and thus highly susceptible to attack by a nucleophile. nih.govmdpi.com The chlorine atom at C4 acts as a good leaving group, facilitating the substitution. nih.gov

These reactions are typically carried out by heating the 4-chloroquinoline with the desired amine, sometimes in a solvent such as ethanol, dimethylformamide (DMF), or under neat conditions. mdpi.comnih.govnih.gov The reaction temperature can range from 80 °C to 130 °C or higher. nih.gov In some cases, a base like potassium carbonate (K₂CO₃) is added to the reaction mixture to facilitate the process. mdpi.com This direct coupling strategy is robust and has been used to synthesize a vast library of 4-aminoquinoline derivatives by varying the amine nucleophile. nih.govnih.gov

Table 2: Examples of SNAr Reactions for Synthesis of 4-Aminoquinolines

| Chloroquinoline Substrate | Amine Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | 130 °C, 7 h, neat | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | nih.gov |

| 4,7-Dichloroquinoline | N,N-dimethyl-propane-1,3-diamine | 130 °C, 8 h, neat | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | nih.gov |

| N-(2,7-dichloroquinolin-4-yl)benzamide | Morpholine | K₂CO₃, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | mdpi.com |

| 4,7-Dichloroquinoline | 4-Aminoacetophenone | Ethanol, Reflux, 9 h | 4-[(7-chloroquinolin-4-yl)amino]acetophenone | nih.gov |

While SNAr is the workhorse method, alternative pathways have been developed to introduce the C4-amine functionality. One such modern approach is the Hartwig-Buchwald coupling. A protocol has been reported that allows for the introduction of an unsubstituted amine group at the C4 position from 4-haloquinolines. nih.gov This reaction utilizes a copper(I) iodide (CuI) catalyst with formamide serving as the source of the amine, which is released in-situ. nih.gov

Another distinct strategy involves a condensation and aromatization sequence. This process starts with a chloro-1,2,3,4-tetrahydroquinolin-4-one, which is condensed with an amine in the presence of a ruthenium-based catalyst on a support. google.com This reaction not only forms the C-N bond but also drives the aromatization of the tetrahydroquinoline ring to yield the final 4-amino-chloroquinoline product. google.com

Derivatization Strategies Utilizing the this compound Scaffold

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives. The primary amine at the C4 position is a versatile functional handle for subsequent chemical transformations. iu.edu

Derivatization is a common strategy to alter the physicochemical properties of a molecule. nih.gov For primary amines, a variety of derivatizing reagents can be used. Common reactions include acylation, which involves replacing a hydrogen on the amine with an acyl group using reagents like acid anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides. iu.edu

A specific example of derivatizing a related scaffold involves the diazotization of a halogen-substituted 4-aminoquinoline in fluoboric acid, followed by a coupling reaction with dimethylamine. nih.gov This sequence transforms the primary amino group into a triazene functionality, demonstrating a powerful method for significantly altering the electronic and structural properties of the molecule. nih.gov These derivatization reactions open avenues to new compounds with tailored properties for various applications.

Table 3: Potential Derivatization Reactions for the 4-Amino Group

| Reaction Type | Typical Reagent Class | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acid Anhydrides, Acyl Halides | Amide | iu.edu |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | iu.edu |

| Silylation | Silylating agents (e.g., BSTFA) | Silylamine | iu.edu |

| Diazotization/Coupling | NaNO₂/H⁺, Coupling partner (e.g., Dimethylamine) | Azo or Triazene compound | nih.gov |

Modification of the Amine Group at Position 4

The primary amine at the C4 position of the quinoline ring is a versatile functional handle for a variety of chemical modifications. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, leading to the synthesis of diverse derivatives such as ureas, sulfonamides, and triazoles, as well as products from acylation and alkylation reactions.

The synthesis of urea, sulfonamide, and triazole derivatives from this compound leverages the nucleophilicity of the 4-amino group to introduce new pharmacologically relevant moieties.

Urea and Sulfonamide Derivatives: Urea and sulfonamide functionalities are prevalent in many therapeutic agents. nih.govclinpgx.org The synthesis of urea derivatives of this compound can be achieved by reacting the primary amine with isocyanates or by using phosgene equivalents followed by the addition of another amine. google.com Sulfonamide hybrids are typically prepared through the reaction of the 4-amino group with various alkyl or aryl sulfonyl chlorides in the presence of a base. nih.govnih.gov For example, the amino component of a related 4-aminoquinoline derivative can undergo sulfonation with an appropriate sulfonyl chloride in a solvent like THF at room temperature to yield the desired sulfonamide analog. nih.gov

Triazole Hybrids: The 1,2,3-triazole ring is a valuable pharmacophore that can be incorporated into the this compound structure to create potent hybrid molecules. mdpi.comresearchgate.net A common and efficient method for this is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". The synthesis typically begins with the conversion of the 4-amino group to a 4-azidoquinoline intermediate. This is often accomplished by treating the corresponding 4-chloroquinoline with sodium azide (NaN₃) in a polar aprotic solvent like DMF. mdpi.com The resulting 4-azido-3-chloroquinoline can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, such as copper sulfate and a reducing agent like sodium ascorbate, to yield the desired 4-(1,2,3-triazol-1-yl)-3-chloroquinoline hybrids in good yields. researchgate.netnih.gov

| Starting Alkyne | Resulting Triazole Hybrid Structure (at position 4) | Reference |

|---|---|---|

| O-acetylenic acetaminophen | N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide | mdpi.com |

| Various terminal alkynes | 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids | researchgate.net |

Direct modification of the amine nitrogen through acylation and alkylation introduces further structural diversity.

Acylation Reactions: Friedel-Crafts acylation and related reactions are fundamental methods for forming new carbon-carbon bonds by adding an acyl group. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, acylation occurs at the nucleophilic nitrogen atom. The reaction of the 4-amino group with acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acyl derivatives (amides). For instance, 4-aminoquinolines can react with aminoacetophenones to yield [(7-chloroquinolin-4-yl)amino]acetophenones. nih.gov This transformation is typically carried out under reflux conditions in a suitable solvent like ethanol. nih.gov The resulting amide bond can serve as a stable linker in more complex molecules.

Alkylation Reactions: N-alkylation of the 4-amino group introduces alkyl substituents, which can modulate the compound's physicochemical properties. While direct Friedel-Crafts alkylation of aromatic rings bearing amino groups can be problematic due to the amine's interaction with the Lewis acid catalyst, direct N-alkylation of the 4-amino group with alkyl halides is a more straightforward approach. libretexts.org This reaction is a form of nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The process can be facilitated by a base to neutralize the hydrogen halide byproduct. Furthermore, reductive amination provides another route to N-alkylation, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Reactions Involving the Halogen at Position 3

The chlorine atom at the C3 position, while generally less reactive than a halogen at the C4 position, provides a valuable site for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic displacement.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the connection of the 3-chloroquinoline core to other aryl, heteroaryl, or alkyl fragments.

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organic halide with an organoboron reagent, such as a boronic acid or ester, catalyzed by a palladium(0) complex. researchgate.net This reaction is highly versatile for creating biaryl structures. The 3-chloroquinoline-4-amine can be coupled with various boronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base to yield 3-aryl-quinolin-4-amine derivatives. researchgate.net This methodology has been successfully applied to other positions on the quinoline ring, demonstrating its utility for creating diverse analogs. nih.gov

| Chloroquinoline Substrate | Boronic Acid Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 4-Chloroquinoline derivatives | Aryl boronic acids | Pd(PPh₃)₄ / Base | 4-Arylquinoline derivatives | researchgate.net |

| 7-Bromo-4-chloroquinoline | Aryl boronic acids | Palladium catalyst | 7-Aryl biaryl compounds | nih.gov |

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an organic halide and an organosilane. organic-chemistry.orgwikipedia.org A key feature of this reaction is the activation of the organosilane with a fluoride source or a base to form a hypervalent silicon species, which then participates in the transmetalation step of the catalytic cycle. organic-chemistry.org This method serves as a valuable alternative to other cross-coupling reactions. The 3-chloro position of the quinoline ring can be functionalized by coupling with various organosilanes, such as aryl or vinylsilanes, under standard Hiyama conditions. organic-chemistry.orgnih.gov

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom at position 3 is more challenging than at the electron-deficient C4 position. mdpi.com However, under forcing conditions or with highly activated nucleophiles, displacement can be achieved. This reaction involves the attack of a nucleophile on the C3 carbon, forming a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity. Suitable nucleophiles include strong alkoxides, thiolates, or amines under high temperature or pressure. The reactivity for SNAr on halogenated pyridine and quinoline systems is well-documented, though it often favors the 2- and 4-positions. mdpi.comresearchgate.net For the 3-position, the reaction typically requires more vigorous conditions due to the lower degree of electronic activation.

Formation of Complex Hybrid Structures Incorporating this compound

The synthetic handles at the C3 and C4 positions of this compound can be used orthogonally to construct complex hybrid molecules. A hybrid molecule is a chemical entity that combines two or more pharmacophores into a single structure, with the goal of achieving improved affinity, selectivity, or a multi-target mode of action. nih.govmdpi.com

The synthesis of such hybrids involves multi-step sequences where each reactive site is addressed selectively. For example, the 4-amino group can first be elaborated into a longer chain which is then terminated with a group suitable for another reaction, such as an azide for a subsequent click reaction. researchgate.net Separately, the 3-chloro group can undergo a Suzuki or Sonogashira cross-coupling reaction to introduce another complex fragment. nih.govsoton.ac.uk

Examples of complex hybrids derived from the broader 4-aminoquinoline class include:

4-Aminoquinoline-pyrimidine hybrids: Synthesized via nucleophilic substitution, linking the two heterocyclic systems. nih.gov

4-Aminoquinoline-1,3,5-triazine hybrids: Formed by the sequential nucleophilic displacement of chlorine atoms on a triazine ring. researchgate.net

7-Chloro-4-aminoquinoline-benzimidazole hybrids: Created by linking the two pharmacophores through various linker moieties. mdpi.com

These strategies demonstrate how the foundational this compound core can be systematically elaborated into sophisticated molecular architectures designed for specific biological targets.

Iii. Chemical Reactivity and Reaction Mechanisms of 3 Chloroquinolin 4 Amine

Nucleophilic Aromatic Substitution at the C4-Position of the Quinoline (B57606) Ring System

The presence of an amino group at the C4 position is a defining feature of the target molecule. This functionality is typically introduced onto a quinoline scaffold via a nucleophilic aromatic substitution (SNAr) reaction, where a chlorine atom at the C4 position of a precursor is displaced by an amine nucleophile.

The introduction of an amino group at the C4 position of a quinoline ring proceeds through the classical bimolecular SNAr addition-elimination mechanism. researchgate.net The quinoline ring, being a heteroaromatic system, is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the α (C2) and γ (C4) positions relative to the ring nitrogen. This reaction does not typically require metal catalysis, unlike many cross-coupling reactions.

The mechanism involves two main steps:

Nucleophilic Addition: An amine nucleophile attacks the electrophilic C4 carbon of a 4-chloroquinoline (B167314) precursor (e.g., 3,4-dichloroquinoline). This step is usually the rate-determining step of the reaction. The attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The negative charge is delocalized over the aromatic system and onto the electron-withdrawing ring nitrogen, which stabilizes the intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion (the leaving group), resulting in the formation of the 4-aminoquinoline (B48711) product.

This process can be influenced by the reaction conditions. For instance, in reactions with amine nucleophiles, acid catalysis can play a significant role by protonating the quinoline ring, thereby increasing its electrophilicity and accelerating the nucleophilic attack. researchgate.net

Substituents on the quinoline ring profoundly influence the rate and regioselectivity of nucleophilic aromatic substitution. The positions on the quinoline ring are not equally reactive. The C2 and C4 positions are activated toward nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. numberanalytics.com Generally, the C4 position is more susceptible to nucleophilic substitution than the C2 position in many SNAr reactions involving amines. researchgate.netmdpi.com

In a precursor like 3,4-dichloroquinoline, the chlorine atom at C4 is significantly more reactive than the one at C3. The C4 position is directly conjugated with the ring nitrogen (a γ-position), which provides substantial resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack. In contrast, the C3 position lacks this direct stabilization from the heteroatom, making the C3-Cl bond less prone to nucleophilic displacement under typical SNAr conditions. rsc.org Studies on various dichloroquinolines have consistently shown that halogens at the C4 position are more readily displaced than those at other positions, allowing for selective mono-amination. mdpi.com

The presence of the chlorine atom at the C3 position in the precursor also influences the reactivity at C4. As an electron-withdrawing group, the C3-chloro substituent further increases the electrophilicity of the quinoline ring, including the C4 carbon, thereby enhancing the rate of nucleophilic attack compared to an unsubstituted ring.

Reactivity of the Amino Group at Position 4

The exocyclic amino group at the C4 position is a key center of reactivity in 3-chloroquinolin-4-amine, primarily functioning as a nucleophile and a base.

4-Aminoquinolines are basic compounds, capable of being protonated at two sites: the exocyclic 4-amino group and the quinoline ring nitrogen (N1). frontiersin.org These compounds typically exist as a mixture of monoprotonated and diprotonated species at physiological pH. nih.gov The quinoline nitrogen generally has a pKa of around 6, while the side-chain amino group has a higher pKa, often in the range of 7-8. frontiersin.org For the related 7-chloro-4-aminoquinoline, the strongest basic pKa is predicted to be 7.42. drugbank.com The electron-withdrawing nature of the chlorine atom at the C3 position is expected to decrease the basicity of both the 4-amino group and the N1 nitrogen compared to an unsubstituted 4-aminoquinoline, due to inductive effects. The ability of these sites to accept protons is crucial for the molecule's interaction with biological targets and influences its solubility. pharmacy180.com

The nucleophilic character of the 4-amino group allows it to readily participate in condensation and cyclization reactions, which are pivotal for the synthesis of more complex heterocyclic systems.

Condensation Reactions: The primary amino group can react with aldehydes and ketones to form the corresponding Schiff bases (imines). epo.org This reaction is a fundamental step in building more elaborate molecular architectures. For example, condensation with various aldehydes is a common strategy to introduce diverse substituents. asianpubs.org

Cyclization Reactions: The 4-amino group, often in conjunction with the adjacent C3 position, is a key component in the construction of fused ring systems. A notable example is the synthesis of imidazo[4,5-c]quinolines. This can be achieved through a cascade reaction where a carbamate (B1207046) derivative of this compound reacts with an amine. The process involves an initial intermolecular SNAr at the C4 position, followed by an intramolecular cyclization where the newly introduced amine attacks the carbamate carbonyl, leading to the formation of the fused imidazole (B134444) ring. google.comresearchgate.net

Another synthetic application involves the reaction of a diamine-substituted 4-aminoquinoline with aldehydes and 3-mercaptopropionic acid to form 1,3-thiazinan-4-one derivatives. nih.gov These reactions highlight the versatility of the 4-amino group as a nucleophilic handle for constructing diverse heterocyclic scaffolds.

Table 1: Examples of Condensation and Cyclization Reactions at the 4-Amino Group

| Reactant(s) | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| N¹-(7-chloroquinolin-4-yl)propan-1,3-diamine, various aldehydes, 3-mercaptopropionic acid | DCC, THF, room temperature | 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives | Excellent | nih.gov |

| Isopropyl (6-bromo-4-chloroquinolin-3-yl)carbamate, various anilines | p-TsOH·H₂O, Dioxane, MW, 230 °C, 30 min | Imidazo[4,5-c]quinolin-2-one derivatives | 40-84% | google.com |

| 7-chloroquinolin-4-amine (B103981), aldehyde-amino ferrocene (B1249389) | Metal hydride (reductive amination) | Imino ferrocene intermediate, then reduced amine | Not specified | epo.org |

Reactivity of the Chlorine Atom at Position 3

While the C4-Cl is the most reactive site for SNAr in precursors, the C3-Cl in this compound is considerably less reactive towards traditional nucleophilic displacement. Its substitution typically requires more forcing conditions or, more commonly, transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are effective methods for functionalizing the C3 position. The reactivity of chloroquinolines in these reactions is highly dependent on the position of the chlorine atom. mdpi.com While there are numerous examples of coupling reactions at various positions on the quinoline ring, the functionalization of the C3-chloro position is well-documented. mdpi.comrsc.org

For instance, Suzuki-Miyaura coupling can be used to form a new carbon-carbon bond at the C3 position by reacting 3-chloroquinolines with arylboronic acids in the presence of a palladium catalyst and a suitable ligand. rsc.orgacs.orgnih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, introducing a new amino substituent at the C3 position. rsc.orgthieme-connect.com These catalytic methods overcome the inherent low reactivity of the C3 position in SNAr reactions, providing a powerful tool for structural diversification.

Table 2: Examples of Reactions at the C3-Chlorine Atom

| Reaction Type | Substrate Type | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acid, PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, Dioxane/H₂O, reflux | 2,3,4-Triarylquinolines (both C3-I and C4-Cl substituted) | Good | nih.gov |

| Buchwald-Hartwig Amination | 3-Chloroquinoline | Aryl/heteroaryl amines, Pd-PEPPSI complex, NaOtBu, Toluene, 110 °C | 3-Aminoquinoline derivatives | Good to Excellent | rsc.org |

| Suzuki-Miyaura Coupling | 3-Chloropyridine (analogous system) | Phenylboronic acid, [NiCl(o-tol)(dppf)], K₃PO₄, Dioxane/H₂O, 100 °C | 3-Phenylpyridine | 75% | rsc.orgrsc.org |

Role as a Leaving Group in Substitution Reactions

The chlorine atom on the quinoline ring serves as a leaving group, primarily in nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The reactivity of chloroquinolines in SNAr reactions is highly dependent on the position of the chlorine atom. The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack. Consequently, 4-chloroquinolines are common substrates for SNAr reactions, readily reacting with various nucleophiles like amines to form 4-aminoquinoline derivatives. nih.govucsf.edufrontiersin.org The reaction typically involves the attack of an amine on the C4 position, followed by the displacement of the chlorine atom. nih.gov These substitutions can be carried out under various conditions, from heating in solvents like DMF to microwave-assisted and acid-catalyzed protocols. nih.govfrontiersin.org

In the case of this compound, the chlorine is at the C3 position. This position is not as activated as the C2 or C4 positions. Furthermore, the presence of the electron-donating amino group at the C4 position tends to decrease the electrophilicity of the ring, potentially reducing the reactivity of the C3-chloro group towards nucleophilic attack compared to other isomers. While specific studies detailing the SNAr at the C3 position of this compound are not prevalent, the general principles of SNAr suggest that forcing conditions would be necessary to achieve substitution at this site. The relative reactivity of halogens as leaving groups in SNAr reactions can vary depending on the nucleophile and reaction conditions, with typical orders being F > Cl ≈ Br > I or F > Br > Cl > I. nih.gov

Participation in Metal-Catalyzed Coupling Reactions

The carbon-chlorine bond in this compound is a suitable handle for forming new carbon-carbon and carbon-nitrogen bonds through metal-catalyzed cross-coupling reactions. These reactions significantly expand the synthetic utility of the quinoline scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.org The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org While direct examples using this compound are scarce, the amination of other chloroquinolines is well-documented. acs.orgorganic-chemistry.org For instance, the selective amination of 6-bromo-2-chloroquinoline (B23617) demonstrates that different halogen positions can be functionalized selectively. organic-chemistry.org The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for creating C-C bonds between an organoboron compound (like a boronic acid) and an aryl halide. acs.org The catalytic cycle typically includes: 1) oxidative addition of the aryl halide to the Pd(0) catalyst, 2) transmetalation of the organic group from the boron species to the palladium center, and 3) reductive elimination of the biaryl product. nih.gov

The reactivity of aryl halides in the oxidative addition step generally follows the order I > Br > Cl > F, reflecting the C-X bond strength. nih.gov Studies on dihaloquinolines, such as 2-aryl-4-chloro-3-iodoquinolines, have shown that the more reactive C-I bond can be selectively coupled while leaving the C-Cl bond intact. nih.gov This suggests that coupling at the C3-chloro position of this compound is feasible, likely requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) or harsher reaction conditions compared to the corresponding bromo or iodo derivatives.

Below is a table summarizing typical conditions for these coupling reactions on related chloro-heterocyclic substrates.

| Reaction Type | Catalyst (Precursor/Ligand) | Base | Solvent | Temperature | Reference |

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene / Dioxane | 80-110 °C | researchgate.net |

| Buchwald-Hartwig | [(CyPF-tBu)PdCl₂] | NaOt-Bu | Toluene | 100 °C | organic-chemistry.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | DMF / Toluene / H₂O | 70-100 °C | acs.orgnih.gov |

| Suzuki-Miyaura | (PCy₂tBu)₂PdCl₂ | K₃PO₄ | 2-MeTHF / H₂O | 70 °C | acs.org |

This interactive table summarizes common conditions for illustrative purposes.

Tautomerism and Isomerization Pathways

An important chemical feature of this compound is its potential for prototropic tautomerism. The compound can exist in an equilibrium between the amino form (this compound) and the imine form (3-chloro-1,4-dihydroquinolin-4-ylidene).

Figure 1: Amino-Imino Tautomerism in this compound

[ this compound (Amino form) ] <=> [ 3-Chloro-1,4-dihydroquinolin-4-ylidene (Imine form) ]

In solution, the amino tautomer is generally the predominant species for 4-aminoquinolines. However, the imine tautomer can become significant, particularly in acidic media where protonation of the quinoline ring nitrogen is favored, or in the solid state with certain substitution patterns. iucr.org Studies involving hologram quantitative structure-activity relationship (HQSAR) modeling for related 7-chloro-4-aminoquinoline derivatives have successfully built predictive models by considering both the amino and imino tautomeric forms, indicating the potential relevance of both species in chemical and biological interactions. researchgate.netnih.gov Crystallographic studies of a related 1-(7-chloroquinolin-4-yl)thiosemicarbazide provided rare evidence of the imine tautomer being the stable form in the solid state, even as a free base. iucr.org This highlights that the tautomeric preference can be influenced by factors such as the crystalline environment and the nature of substituents on the exocyclic amino group.

There is no significant evidence in the reviewed literature for isomerization pathways, such as the migration of the chlorine atom, under typical reaction conditions.

Reaction Kinetics and Thermodynamics

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the public domain. However, the reaction rates and equilibria can be understood from the general principles of the underlying reaction mechanisms.

For nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. frontiersin.org The rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group, depending on the specific reactants and conditions. The rate of reaction is influenced by:

The Leaving Group: The C-Cl bond is strong, making chloride a moderately good leaving group. In SNAr reactions on similar heterocyclic systems, the reactivity order of halogens is often F > Br > Cl > I. nih.gov

The Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

Electronic Effects: The rate of formation of the Meisenheimer intermediate is accelerated by electron-withdrawing groups on the aromatic ring, which stabilize the negative charge. In this compound, the ring nitrogen activates the system, but the C4-amino group is electron-donating, which would tend to slow the reaction at the C3 position compared to an unsubstituted ring.

For metal-catalyzed coupling reactions , the kinetics are more complex, involving a multi-step catalytic cycle. In both Suzuki-Miyaura and Buchwald-Hartwig reactions, a common rate-determining step is the initial oxidative addition of the C-Cl bond to the low-valent metal catalyst (e.g., Pd(0)). nih.gov The strength of the C-Cl bond (bond dissociation energy ~96 kcal/mol for chlorobenzene) makes this step more challenging than for the corresponding bromides or iodides, often requiring more reactive catalysts or higher temperatures. nih.gov The electronic nature of the quinoline ring and its substituents will also influence the rate of this step.

Thermodynamic calculations, often performed using computational methods like Density Functional Theory (DFT), can provide insights into the feasibility of reaction pathways by determining parameters such as Gibbs free energy (G), enthalpy (H), and entropy (S). nih.gov For instance, thermodynamic data have been calculated for related quinoline derivatives to predict reactivity. nih.govresearchgate.netlongdom.org While specific values for this compound reactions are not available, these reactions are generally designed to be thermodynamically favorable, resulting in the formation of stable C-C or C-N bonds.

Iv. Biological Activities and Pharmacological Applications of 3 Chloroquinolin 4 Amine Derivatives

Antimalarial Efficacy Studies

The quest for new and effective antimalarial drugs has driven significant research into 3-chloroquinolin-4-amine derivatives, especially in light of widespread resistance to existing therapies like chloroquine (B1663885).

Inhibition of Plasmodium falciparum (Sensitive and Resistant Strains)

Derivatives of this compound have shown considerable promise against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the most lethal species of the malaria parasite. Hybrid molecules that incorporate the this compound structure have demonstrated potent antiplasmodial activity. For instance, certain adamantane (B196018) amine-linked chloroquinoline conjugates have exhibited a significant increase in activity against chloroquine-resistant strains of P. falciparum compared to chloroquine itself. nih.gov Similarly, novel 4-aminoquinoline (B48711) analogues have been developed that show activity in the lower nanomolar range against both sensitive and resistant strains. scholarsresearchlibrary.com

The rationale for modifying the 4-aminoquinoline structure, often by introducing different side chains, is to overcome the resistance mechanisms developed by the parasite. scholarsresearchlibrary.comarabjchem.org Research has shown that even small alterations to the side chain of the 4-aminoquinoline core can lead to compounds that retain their effectiveness against chloroquine-resistant P. falciparum. scholarsresearchlibrary.com This has led to the synthesis of various new series of 4-aminoquinoline derivatives with improved activity profiles against resistant parasites. scholarsresearchlibrary.com

Table 1: Antimalarial Activity of this compound Derivatives Against P. falciparum

| Derivative Type | P. falciparum Strain(s) | Key Findings |

| Adamantane amine-linked conjugates | Chloroquine-resistant (K1) | 3-4 fold increase in antiplasmodial activity compared to chloroquine. nih.gov |

| Novel 4-aminoquinoline analogues | Sensitive and Resistant | Activity in the lower nanomolar range. scholarsresearchlibrary.com |

| Side-chain modified 4-aminoquinolines | Chloroquine-sensitive (NF-54) and Chloroquine-resistant (P. yoelii N-67) | Active in both in vitro and in vivo models. scholarsresearchlibrary.com |

| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole | Sensitive (3D7) and Resistant (K1) | Nanomolar potency against both strains. mdpi.com |

Inhibition of Hemozoin Formation (β-Hematin)

A key mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation. The parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into an insoluble crystal called hemozoin, or β-hematin. Derivatives of this compound interfere with this process, leading to a buildup of toxic free heme within the parasite. acs.orgacs.org

The 7-chloro-4-aminoquinoline nucleus is considered crucial for this activity, as it facilitates the complexation with hematin (B1673048) and subsequent inhibition of β-hematin formation. scholarsresearchlibrary.comarabjchem.org Studies have confirmed that various 4-aminoquinoline derivatives form complexes with hematin and are effective inhibitors of this polymerization process. scholarsresearchlibrary.com The ability of these compounds to inhibit hemozoin formation is a strong indicator of their antimalarial potential. acs.orgresearchgate.net The presence of the 7-chloro group on the 4-aminoquinoline ring is a critical requirement for this inhibitory activity. acs.orgresearchgate.net

Activity Against Plasmodium vivax and Other Plasmodium Species

While much of the focus has been on P. falciparum, there is growing interest in the activity of these derivatives against other malaria-causing parasites like Plasmodium vivax. mdpi.comnih.gov Chloroquine remains a standard treatment for P. vivax in many regions, but the emergence of resistance highlights the need for new therapeutic options. mdpi.com Novel 4-aminoquinoline derivatives have shown potent activity against both P. falciparum and P. vivax, suggesting they could be developed as broad-spectrum antimalarials. nih.gov Furthermore, some derivatives have been tested against rodent malaria models, such as Plasmodium yoelii and Plasmodium berghei, to assess their in vivo efficacy, providing valuable preclinical data. scholarsresearchlibrary.comarabjchem.orgmdpi.com

Molecular Targets and Mechanisms of Antimalarial Action (e.g., DNA binding, drug accumulation)

The antimalarial action of this compound derivatives is multifaceted. A primary mechanism is their accumulation in the parasite's acidic food vacuole. mdpi.comacs.orgajol.info As weak bases, these compounds become protonated and trapped in this acidic environment, reaching high concentrations at their site of action. ajol.info

The 4-aminoquinoline nucleus is responsible for binding to ferriprotoporphyrin IX (heme), while the 7-chloro group is essential for inhibiting its conversion to β-hematin. acs.org The basic amino side chain is crucial for the drug's accumulation within the parasite's food vacuole. acs.orgacs.org Beyond inhibiting hemozoin formation, the planar quinoline (B57606) ring can intercalate with the parasite's DNA, disrupting replication and transcription. ajol.info Some hybrid molecules have also been designed to inhibit other essential parasitic enzymes, such as cysteine proteases, offering a dual mechanism of action. mdpi.com

Anticancer and Antiproliferative Activity Research

In addition to their antimalarial properties, derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines.

Cytotoxic Effects Against Various Cancer Cell Lines (e.g., MCF-7, HeLa, CaCo-2, A549, LoVo, MDA-MB231)

A growing body of research has demonstrated the antiproliferative activity of this compound derivatives against a range of human cancer cell lines. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity against several tumor cell lines, including CaCo-2 (colorectal adenocarcinoma) and MCF-7 (breast adenocarcinoma). researchgate.net These compounds were found to suppress cell cycle progression and induce apoptosis in leukemia and lymphoma cells. researchgate.net

Other studies have reported the efficacy of diquinothiazine derivatives, which incorporate a quinoline moiety, against cell lines such as A549 (lung carcinoma). thieme-connect.com Furthermore, hybrids of indole (B1671886) and ospemifene (B1683873) have shown good anticancer activity against MCF-7 and MDA-MB-231 (triple-negative breast cancer) cell lines. mdpi.com Verbascoside, a phenylpropanoid glycoside, has also demonstrated cytotoxic effects on both MCF-7 and MDA-MB-231 cells. turkjps.org The diverse structural modifications of the quinoline core have yielded compounds with significant cytotoxic potential against various cancer types. researchgate.net

Table 2: Cytotoxic Activity of Quinoline and Related Derivatives on Various Cancer Cell Lines

| Cell Line | Cancer Type | Derivative Type | Key Findings |

| MCF-7 | Breast Adenocarcinoma | 7-Chloro-4-aminoquinoline-benzimidazole hybrids | Strong cytotoxic activity. researchgate.net |

| HeLa | Cervical Adenocarcinoma | 7-Chloro-4-aminoquinoline-benzimidazole hybrids | Influenced tumor cell growth. researchgate.net |

| CaCo-2 | Colorectal Adenocarcinoma | 7-Chloro-4-aminoquinoline-benzimidazole hybrids | Strong cytotoxic activity. researchgate.net |

| A549 | Lung Carcinoma | Diquinothiazine derivatives | High activity with IC50 value of 0.3 μM for one derivative. thieme-connect.com |

| LoVo | Colorectal Carcinoma | Not explicitly detailed in the provided context. | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Indole-ospemifene-triazole hybrids | Good anticancer activity. mdpi.com |

Induction of Apoptosis and Cell Cycle Perturbation

Derivatives of this compound have demonstrated significant potential in oncology by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. Research indicates that these compounds can trigger apoptosis through multiple pathways. One established mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial depolarization and the subsequent activation of caspase pathways.

Further studies have shown that specific derivatives can induce apoptosis by affecting the expression of key regulatory proteins. For instance, some compounds regulate the Bcl-2 protein family and activate caspases to initiate cell death. frontiersin.org The morphological changes associated with apoptosis, such as chromatin and nuclear condensation, have been observed in cancer cells upon treatment with these derivatives. nih.govresearchgate.net One study identified a derivative, QTZ05, that caused a notable increase in the sub-G1 cell population in colon cancer cells, which is a hallmark of apoptosis. researchgate.net

In addition to inducing apoptosis, these compounds can perturb the cell cycle, a critical process for cancer cell proliferation. Various derivatives have been found to cause cell cycle arrest at different phases. For example, some derivatives halt the cell cycle in the G2/M phase, preventing the replication of damaged DNA in cancer cells. Other research has identified derivatives that induce arrest at the G0/G1 phase. This disruption of the normal cell cycle progression is a key component of their antiproliferative action. researchgate.netnih.gov

Table 1: Effects of this compound Derivatives on Apoptosis and Cell Cycle

Derivative Type Cell Line Observed Effect Mechanism Source N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine HeLa (cervical cancer) Cell cycle arrest G2/M phase arrest researchgate.net LM08 (3-((2,6-dichloroquinolin-3-yl)methylene)indolin-2-one) A2780 (ovarian cancer) Apoptosis Induction of nuclear condensation researchgate.net QTZ05 (lH-pyrazolo[3,4-b]quinolin-3-amine derivative) HCT-116 (colon cancer) Apoptosis & Cell cycle arrest Chromatin condensation and sub-G1 arrest rsc.org Quinoline-chalcone hybrid (Compound 22) MDA-MB-231 (breast cancer) Apoptosis & Cell cycle arrest Regulation of Bcl-2 and caspase activation N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine MDA-MB-231 (breast cancer) Cell cycle arrest G0/G1 phase arrest nih.gov

Inhibition of Protein Kinases and Other Molecular Targets

A significant mechanism underlying the anticancer activity of this compound derivatives is their ability to inhibit various protein kinases, which are crucial for cellular signal transduction pathways that regulate cell growth, proliferation, and survival. rsc.org Overactivity of these kinases is a common feature of many cancers.

One key target is the Receptor-Interacting Protein Kinase 2 (RIPK2), an essential mediator in immune signaling pathways. semanticscholar.orgnih.gov A novel series of 4-aminoquinoline-based compounds were developed as RIPK2 inhibitors, with one derivative, compound 14 , demonstrating high affinity and excellent selectivity, with an IC50 value of 5.1 ± 1.6 nM. semanticscholar.orgnih.gov

Other kinases targeted by these derivatives include the kinesin spindle protein (Eg5), which is vital for mitosis. nih.gov Compounds 6d and 6e were identified as potent Eg5 inhibitors with IC50 values of 1.519 ± 0.4415 μM and 0.2848 ± 0.070 μM, respectively. nih.gov Furthermore, various quinoline derivatives have shown inhibitory activity against Aurora kinases (AURKA/B), c-jun N-terminal kinase (JNK), and p38αMAPK. ekb.eg For example, compound 10 displayed potent inhibition of AURKA/B with IC50 values of 0.93 and 0.09 μM, respectively. ekb.eg Docking studies have also suggested that these compounds can bind to and potentially inhibit tyrosine-protein kinase c-Src. mdpi.com

Table 2: Inhibition of Protein Kinases by this compound Derivatives

Compound Target Kinase Inhibitory Concentration (IC50) Source Compound 14 (benzo[d]thiazol-5-amine derivative) RIPK2 5.1 ± 1.6 nM [5, 8] Compound 6d (benzohydrazide derivative) Kinesin Spindle Protein (Eg5) 1.519 ± 0.4415 μM researchgate.net Compound 6e (benzohydrazide derivative) Kinesin Spindle Protein (Eg5) 0.2848 ± 0.070 μM researchgate.net Compound 10 (4-anilinoquinoline derivative) AURKA 0.93 μM researchgate.net Compound 10 (4-anilinoquinoline derivative) AURKB 0.09 μM researchgate.net Compound 11 (3,4-diarylquinolinone scaffold) p38αMAPK 1.8 μM researchgate.net

Disruption of Tubulin Assembly

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. Several this compound derivatives have been identified as tubulin polymerization inhibitors. ekb.egresearchgate.net

These compounds exert their effect by binding to tubulin, the protein subunit of microtubules, and preventing its assembly into functional microtubules. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. Research has shown that certain derivatives bind to a site on tubulin that overlaps with the colchicine (B1669291) binding site, a known mechanism for microtubule disruption.

A specific series of novel quinoline sulfonamide derivatives were investigated for their effect on tubulin polymerization. Among them, compound D13 was found to strongly inhibit tubulin assembly with an IC50 value of 6.74 μM, highlighting its potential as an anticancer agent acting through this mechanism. mdpi.com

Table 3: Tubulin Polymerization Inhibition by a this compound Derivative

Compound Biological Activity Inhibitory Concentration (IC50) Reference Compound Source D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) Inhibition of tubulin assembly 6.74 μM CA-4 (IC50: 2.64 μM)

Angiogenesis Inhibition and Cell Migration Disruption

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. The disruption of cell migration is also crucial, as it prevents cancer cells from invading surrounding tissues and metastasizing to distant organs. Quinoline derivatives have been recognized for their ability to inhibit both of these processes. researchgate.netekb.egrsc.orgnih.gov

Some 4-aminoquinoline compounds, such as amodiaquine (B18356), have been shown to act as antagonists of the apelin receptor, which in turn blocks angiogenesis mediated by both apelin and Vascular Endothelial Growth Factor (VEGF). google.com Other derivatives have also demonstrated direct VEGF inhibitory action. google.com.na

In studies on prostate cancer cells, a quinolinyl acrylate (B77674) derivative was found to reduce not only cell viability but also cell adhesion, migration, and invasion. researchgate.net This compound also demonstrated an inhibitory effect on neoangiogenesis, indicating a multi-target efficacy against cancer progression. researchgate.net

Antitubercular Activity Investigations

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Derivatives of this compound have emerged as a promising class of compounds in this area.

Inhibition of Mycobacterium tuberculosis DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for maintaining DNA topology during replication in Mycobacterium tuberculosis. researchgate.netedwiserinternational.com It is a validated and effective target for antitubercular drugs. edwiserinternational.comnih.gov The enzyme consists of two subunits, GyrA and GyrB, which are responsible for DNA cleavage-relegation and ATP hydrolysis, respectively. edwiserinternational.comnih.gov

A series of 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs were synthesized and evaluated as inhibitors of Mtb DNA gyrase. researchgate.net A DNA gyrase supercoiling assay revealed that several of these compounds significantly inhibited the enzyme's function. researchgate.net Notably, compound 4o (also referred to as 38 ) proved to be a potent lead molecule, displaying 82% inhibition of DNA gyrase at a concentration of 1 μM. researchgate.netnih.gov

Table 4: Inhibition of M. tuberculosis DNA Gyrase by Thiazolidin-4-one Derivatives

Compound Concentration % Inhibition of DNA Gyrase Source 4e / 37e 1 μM 16% [1, 3] 4h / 37h 1 μM 36% [1, 3] 4n / 37n 1 μM 68% [1, 3] 4o / 38 1 μM 82% [1, 2]

In vitro Antimycobacterial Evaluation (e.g., MABA method)

The in vitro efficacy of this compound derivatives against M. tuberculosis is commonly assessed using the Microplate Alamar Blue Assay (MABA). researchgate.netnih.gov This colorimetric assay measures the metabolic activity of the bacteria to determine the minimum inhibitory concentration (MIC) of a compound.

Numerous studies have reported the promising antimycobacterial activity of these derivatives. The same 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs (4a–o ) that inhibited DNA gyrase also displayed potent inhibition of the Mtb H37Rv strain, with MIC values ranging from 1.56 to 12.5 μM. researchgate.net Another study on novel quinoline-imidazole hybrids found that compound 6g , which has chloro substitutions on the benzyl (B1604629) ring, exhibited an inhibitory effect with an IC50 value of 6.25 µg/mL. tandfonline.com Furthermore, a series of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were evaluated, with the most effective compound showing a MIC of 3.13 µg/mL against the Mtb H37Rv strain. semanticscholar.org

Table 5: In Vitro Antimycobacterial Activity of this compound Derivatives

Derivative Series Lead Compound(s) Activity (MIC/IC50) Assay Method Source 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-ones (4a-o) - MIC Range: 1.56–12.5 μM MABA frontiersin.org Quinoline-imidazole hybrids 6g IC50: 6.25 µg/mL MABA nih.gov 7-chloro-4-quinolinyl-hydrazone derivatives A08, B05, C03 Showed significant activity MABA nih.gov 2,8-bis(trifluoromethyl)quinoline derivatives Compound 1 MIC: 3.13 µg/mL -

Anti-Leishmanial Activity Studies

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue with limited treatment options that are often hindered by toxicity and emerging resistance. asm.orgnih.gov Consequently, there is a pressing need for the development of novel, safer, and more effective anti-leishmanial agents. The quinoline core structure has long been recognized as a "privileged scaffold" in the pursuit of anti-parasitic drugs. asm.orgfrontiersin.org

Numerous studies have highlighted the potential of quinoline derivatives against various Leishmania species. mdpi.comnih.govgriffith.edu.au For instance, a series of 3-substituted quinoline derivatives were synthesized and evaluated for their in vitro efficacy against Leishmania chagasi. asm.orgasm.org In these studies, while some compounds showed minimal activity, one derivative demonstrated significantly higher potency against L. chagasi-infected macrophages compared to the standard treatment, pentavalent antimony. asm.orgasm.org This particular compound's anti-leishmanial effect was found to be independent of nitric oxide production by the host cells, suggesting a direct parasiticidal mechanism. asm.orgasm.org Ultrastructural analysis of promastigotes treated with this active compound revealed significant damage to the mitochondria, including swelling of the matrix and a reduction in cristae. asm.orgasm.org

Similarly, research into 2-substituted quinolines has also yielded promising results. Some of these compounds, originally isolated from the Bolivian medicinal plant Galipea longiflora, have demonstrated potent oral activity in murine models of both cutaneous and visceral leishmaniasis. griffith.edu.au Further chemical modifications and screenings of quinoline derivatives have continued to identify new lead compounds. For example, a series of quinoline-metronidazole hybrids were synthesized and tested, with two derivatives showing significant efficacy against both the extracellular promastigote and intracellular amastigote forms of Leishmania donovani with low cytotoxicity. acs.org Mechanistic studies of the most potent hybrid indicated that it induces oxidative stress, leading to a collapse in the parasite's bioenergetics and subsequent apoptosis. acs.org

The versatility of the quinoline scaffold allows for the generation of diverse chemical libraries. Studies on 4-aminoquinoline derivatives, for instance, have shown that compounds like chloroquine exhibit good in vitro activity against Leishmania amazonensis amastigotes. mdpi.comfrontiersin.org A chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine, was found to be highly effective against both L. infantum and L. amazonensis. nih.gov Additionally, hybrids of quinoline with other heterocyclic structures, such as 1,2,3-triazoles, have been explored, with some demonstrating moderate to considerable activity against L. donovani. nih.gov

Table 1: Anti-Leishmanial Activity of Selected Quinoline Derivatives

| Compound/Derivative Type | Leishmania Species | Activity Metric (IC₅₀) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-Substituted Quinoline (Compound 3b) | L. chagasi (intracellular amastigotes) | 3.55 µg/ml | 8.3-fold more active than pentavalent antimony. Caused mitochondrial damage. | asm.orgasm.org |

| Quinoline-Metronidazole Hybrid (15i) | L. donovani (promastigotes) | 5.42 µM | Induced oxidative stress and apoptosis in the parasite. | acs.org |

| Quinoline-Metronidazole Hybrid (15i) | L. donovani (amastigotes) | 3.75 µM | Showed over 80% inhibition of parasite burden in the liver and spleen of infected mice. | acs.org |

| 7-Chloro-N,N-dimethylquinolin-4-amine | L. infantum (promastigotes) | - | Highly effective with a selectivity index of 154.6. | nih.gov |

| 7-Chloro-N,N-dimethylquinolin-4-amine | L. amazonensis (promastigotes) | - | Highly effective with a selectivity index of 86.4. | nih.gov |

| 2-Substituted Quinolines | Leishmania (in vivo) | - | Orally active in murine models of cutaneous and visceral leishmaniasis. | griffith.edu.au |

| Chloroquine | L. amazonensis (intracellular amastigotes) | - | Showed excellent in vitro response. | frontiersin.org |

| Quinoline-Triazole Hybrids | L. donovani (promastigotes) | 2.76–45.75 µM | Entire series showed moderate to considerable activity. | nih.gov |

Antiviral Activity Research (e.g., Anti-HIV, SARS-CoV-2)

The structural framework of quinoline has also been a valuable template in the development of antiviral agents. researchgate.net Derivatives have been investigated for their activity against a range of viruses, including the Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Anti-HIV Research: The discovery of elvitegravir, a quinoline derivative, as a potent HIV integrase inhibitor marked a significant advancement in anti-HIV therapy. researchgate.net This has spurred further research into quinoline-based compounds as potential anti-HIV agents. researchgate.net Studies have explored the synthesis of quinoline derivatives containing pyrazoline and pyrimidine (B1678525) moieties as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govtubitak.gov.tr Molecular docking studies of these synthesized compounds have been used to predict their binding affinity to the active site of HIV reverse transcriptase. nih.govtubitak.gov.tr

Furthermore, the hybridization of the quinoline scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, has yielded compounds with promising anti-HIV activity. mdpi.com In one study, a series of quinoline–1,2,3-triazole–aniline hybrids were synthesized, and several compounds exhibited potent in vitro activity against the wild-type HIV-1 subtype B, with one compound being significantly more active than the reference drug, azidothymidine (AZT). mdpi.com

Anti-SARS-CoV-2 Research: In the wake of the COVID-19 pandemic, significant research efforts were directed towards identifying effective antiviral treatments. Quinoline derivatives, notably chloroquine and hydroxychloroquine (B89500), were among the repurposed drugs investigated for their potential against SARS-CoV-2. mdpi.com While clinical outcomes were varied, these initial investigations prompted deeper exploration into the antiviral mechanisms of quinoline compounds.

Research has shown that chloroquine and hydroxychloroquine may influence the functionality of the viral envelope (E) protein and interfere with the proofreading and capping of viral RNA. mdpi.com A new series of quinoline derivatives were designed and synthesized as potential protease inhibitors against the SARS-CoV-2 main protease (Mpro). tandfonline.comnih.gov In silico docking studies revealed that these compounds could bind to the allosteric site of the Mpro enzyme, suggesting a potential mechanism for inhibiting viral replication. tandfonline.comnih.gov Further studies on amodiaquine analogs also identified compounds with high antiviral activity and low cytotoxicity in VeroE6/TMPRSS2 cells. jst.go.jp Additionally, a series of 4-aminoquinoline derivatives demonstrated potent and selective inhibition of SARS-CoV-2 replication in both Vero E6 and Calu-3 cell lines. accscience.com

Table 2: Antiviral Activity of Selected Quinoline Derivatives

| Compound/Derivative Type | Virus | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|---|

| Elvitegravir | HIV | Integrase Inhibitor | Potent and clinically approved anti-HIV drug. | researchgate.net |

| Quinoline–1,2,3-triazole–aniline Hybrid (11h) | HIV-1 subtype B | Reverse Transcriptase Inhibitor (predicted) | IC₅₀ = 0.01032 µM; 9-fold more active than AZT. | mdpi.com |

| Chloroquine/Hydroxychloroquine | SARS-CoV-2 | Envelope (E) protein, RNA proofreading/capping | Influences viral maturation and RNA processes. | mdpi.com |

| Designed Quinoline Derivatives | SARS-CoV-2 | Main Protease (Mpro) Inhibitor (predicted) | In silico studies show binding to the allosteric site of Mpro. | tandfonline.comnih.gov |

| Amodiaquine Analogs (e.g., 3h, 3i) | SARS-CoV-2 | - | High antiviral activity and low cytotoxicity; EC₅₀ values comparable to remdesivir. | jst.go.jp |

| 4-Aminoquinoline Derivatives | SARS-CoV-2 | - | Potent and selective inhibition of viral replication in vitro. | accscience.com |

Other Documented Biological Activities (e.g., Anti-inflammatory, Antioxidant, Anticonvulsant, Antihypertensive)

Beyond their anti-infective properties, derivatives of the quinoline scaffold have been shown to possess a diverse range of other biological activities.

Anti-inflammatory and Antioxidant Activities: Several quinoline derivatives have demonstrated notable anti-inflammatory and antioxidant effects. rsc.org For instance, certain 4-aminoquinoline derivatives, such as amodiaquine and chloroquine, have been shown to suppress the expression of pro-inflammatory genes in microglia. nih.gov A study on newly synthesized quinoline-based thiazolidinone derivatives identified several compounds with significant anti-inflammatory potency in a carrageenan-induced paw edema model in rats. ekb.eg

The antioxidant potential of quinoline derivatives has also been a subject of investigation. nih.gov A computational study of a large chemical space of quinoline derivatives identified several candidates with predicted antioxidant activity more efficient than the standard, Trolox. nih.govbohrium.com Experimental studies have confirmed the radical scavenging capabilities of various quinoline derivatives. tandfonline.comresearchgate.net For example, a study on 2-phenyl-quinoline analogs derivatized with 4H-1,2,4-triazoles showed that several compounds possessed considerable DPPH radical scavenging activity. tandfonline.com

Anticonvulsant and Antihypertensive Activities: Research has also uncovered the potential of quinoline derivatives as anticonvulsant and antihypertensive agents. nih.govscispace.comresearchgate.net A series of 8-substituted quinolines were synthesized and evaluated for their effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.govscispace.comresearchgate.net Several derivatives containing a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activity. nih.govscispace.comresearchgate.net In some cases, the anticonvulsant effect was comparable to or greater than that of standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Interestingly, some of these same 8-substituted quinoline derivatives also exhibited significant antihypertensive activity. nih.govscispace.comresearchgate.net They were found to effectively antagonize the pressor response induced by adrenaline, suggesting that their anticonvulsant and antihypertensive effects may be linked to beta-blocking properties. nih.govscispace.comresearchgate.net

Table 3: Other Biological Activities of Selected Quinoline Derivatives

| Biological Activity | Compound/Derivative Type | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Anti-inflammatory | Quinoline-based Thiazolidinones | Carrageenan-induced paw edema in rats | Several derivatives showed good edema inhibition compared to indomethacin. | ekb.eg |

| Antioxidant | 2-Phenyl-quinoline-4H-1,2,4-triazole Conjugates | DPPH radical scavenging assay | Four compounds displayed radical scavenging capabilities comparable to ascorbic acid. | tandfonline.com |

| Anticonvulsant | 8-Substituted Quinolines (2-hydroxypropyloxyquinoline moiety) | Maximal Electroshock (MES) and pentylenetetrazole tests | Several compounds displayed excellent anticonvulsant activity. | nih.govscispace.comresearchgate.net |

| Antihypertensive | 8-Substituted Quinolines (e.g., Compound 20) | Adrenaline-induced pressor response | Significantly antagonized the pressor response, suggesting beta-blocking properties. | nih.govscispace.comresearchgate.net |

V. Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substitution Patterns on the Quinoline (B57606) Ring

The quinoline core is a versatile scaffold, and the type and placement of substituents on its bicyclic ring system are paramount in dictating the molecule's interaction with biological targets.

Role of the Chlorine Atom at Position 3 and its Influence on Bioactivity

The chlorine atom at the C3 position of the quinoline ring can be a critical element for bioactivity. Its electron-withdrawing nature can modulate the electronic properties of the entire quinoline system, which in turn affects interactions with molecular targets. researchgate.net For example, in the development of certain antileishmanial quinoline derivatives, the presence of a chloro-substituent was found to enhance the compound's activity. rsc.org Similarly, studies on sontochin, a 3-methyl analogue of chloroquine (B1663885), have shown that replacing the 3-methyl group with other functionalities can improve activity against resistant malaria strains, suggesting that substitution at the C3 position is a key area for SAR exploration. chemrxiv.org In some antimicrobial quinolinols, a dichloro substitution pattern, which can include C3, was found to be essential for activity against certain bacteria. chemrxiv.org

Significance of the Amine Group at Position 4 and its Derivatization

The 4-amino group is a cornerstone of the bioactivity of this class of compounds, serving as a vital anchor for attaching various side chains that significantly influence pharmacological properties. nih.gov This group is considered a principal pharmacophore required for potent antimalarial activity. nih.gov The basicity of the exocyclic 4-amino group is crucial, as its protonation is believed to be essential for the mechanism of action in antimalarials like chloroquine, facilitating drug accumulation in the acidic parasite food vacuole. esr.ie

Derivatization at this position is a key strategy for drug design. frontiersin.orgnih.govucsf.edu Replacing the 4-amino NH group with a CH₂ group, for instance, has been shown to abolish both hemozoin inhibition and biological activity in antimalarial contexts. researchgate.net The introduction of a methyl group on the 4-amino nitrogen to create a 4-methylamino scaffold is another explored modification, intended to alter electron delocalization and potentially improve the activity profile against resistant strains. acs.org The versatility of the 4-amino position allows for the attachment of a wide array of side chains, making it a focal point for optimizing potency and overcoming drug resistance.

Effects of Substituents at Other Positions (e.g., C7-chloro group, C2-substituents)

Substituents at other positions on the quinoline ring profoundly modulate the compound's biological profile. The 7-chloro group is a hallmark of many potent 4-aminoquinoline (B48711) antimalarials, including chloroquine. esr.ie Its presence is considered a minimum requirement for the ability to associate with hematin (B1673048) and inhibit the formation of β-hematin, a critical process in the malaria parasite's lifecycle. researchgate.net Structure-activity relationship studies consistently demonstrate that the 7-chloro-4-aminoquinoline nucleus is vital for antimalarial activity. arabjchem.org Replacing the 7-chloro group with other halogens like bromine or iodine can result in compounds with comparable activity, whereas substitution with fluorine or trifluoromethyl groups often leads to reduced potency, particularly against chloroquine-resistant strains. acs.orgnih.gov

Substitutions at the C2 position also have a significant impact. In some series, introducing an electron-donating group like methoxy (B1213986) (OCH₃) at C2 enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov This highlights the sensitive electronic and steric requirements for potent biological action.

| Position | Substituent | Effect on Antimalarial Activity |

| C7 | -Cl | Generally enhances potency; considered vital for heme polymerization inhibition. esr.ieresearchgate.netarabjchem.org |

| C7 | -Br, -I | Often results in activity comparable to 7-chloro analogues. acs.orgnih.gov |

| C7 | -F, -CF₃ | Tends to be less active, especially against resistant strains. acs.orgnih.gov |

| C7 | -OCH₃ | Generally results in inactive or significantly less active compounds. acs.orgnih.gov |

| C2 | -OCH₃ | Can enhance activity in certain hybrid molecules. nih.gov |

| C2 | -Cl | Can lead to a loss of activity in certain hybrid molecules. nih.gov |

Influence of the Side Chain Structure on Biological Potency

The side chain appended to the 4-amino group is a key determinant of biological potency, offering a versatile handle for fine-tuning the molecule's properties to enhance efficacy and overcome resistance.

Length and Branching of Alkylamino Chains

The length and structure of the alkylamino side chain are critical for antimalarial activity. It has been established that altering the side chain length of chloroquine can help retain activity against resistant strains of P. falciparum. arabjchem.org Specifically, both shortening the diaminoalkane side chain to 2-3 carbon atoms and lengthening it to 10-12 carbons can lead to compounds active against chloroquine-resistant parasites. arabjchem.orgcbijournal.com Conversely, side chains of intermediate length (4 to 8 carbons) are often associated with a loss of activity against resistant strains. nih.gov

The branching of the side chain also plays a crucial role. Systematic variations have shown that linear tribasic aminoquinolines can be superior in antimalarial activity compared to those with symmetrically branched side chains. nih.govacs.org However, other studies have successfully incorporated branched, chiral side chains to develop novel antimalarial candidates with favorable drug-like profiles. asm.orgasm.org

Presence and Nature of Terminal Amine Functionalities (e.g., Tertiary Amines, Piperazine)

The terminal amine group of the side chain is a pharmacophoric feature essential for the biological activity of many 4-aminoquinoline derivatives. frontiersin.org Its basicity is a key factor, contributing to the trapping of the drug in the acidic compartments of the parasite. nih.gov Modifications to this terminal amine are a common strategy to enhance potency. nih.govucsf.edu

Replacing a flexible dialkylamino group with a more rigid cyclic amine like piperazine (B1678402) is a widely explored strategy. frontiersin.org Piperazine-containing derivatives have shown moderate to good activity against chloroquine-resistant strains of P. falciparum. asm.orgasm.org Hybrid molecules that link the 4-aminoquinoline core to a piperazine linker have demonstrated excellent potency. acs.org In some series, incorporating a hydroxyethyl (B10761427) piperazine moiety at the end of a propyl chain linker resulted in the most potent compound against a chloroquine-resistant strain. nih.gov The introduction of a piperazine ring can also be combined with other linkers, such as in 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives, to generate compounds with significant antimalarial activity. nih.gov

| Side Chain Feature | Observation | Impact on Bioactivity |

| Alkyl Chain Length | Short (2-3 carbons) or Long (10-12 carbons) | Can retain activity against resistant strains. arabjchem.orgcbijournal.com |

| Alkyl Chain Length | Intermediate (4-8 carbons) | Often associated with loss of activity against resistant strains. nih.gov |

| Branching | Linear vs. Symmetrically Branched | Linear chains can be superior in some series. nih.govacs.org |

| Terminal Amine | Tertiary Amines (e.g., Diethylamine) | Common feature in active compounds like chloroquine. frontiersin.org |

| Terminal Amine | Piperazine Ring | Often used to improve potency against resistant strains and can introduce favorable properties. asm.orgasm.orgacs.orgnih.govnih.gov |

Incorporation of Aromatic and Heterocyclic Moieties within the Side Chain

The modification of the side chain at the 4-amino position of the quinoline core by incorporating various aromatic and heterocyclic rings is a key strategy in medicinal chemistry to modulate the biological activity of these compounds. arabjchem.org This approach aims to enhance potency, alter selectivity, and improve pharmacokinetic profiles.

Research has shown that introducing heterocyclic systems to the side chain can significantly impact the antimalarial properties of 4-aminoquinolines. arabjchem.org For instance, the synthesis of derivatives featuring a 1,3-thiazinan-4-one ring attached to a propyl side chain of 7-chloro-4-aminoquinoline has been explored. arabjchem.orgresearchgate.net SAR studies on these compounds established that a bulky, lipophilic group on the 1,3-thiazinan-4-one ring system is a critical structural requirement for antimalarial activity. arabjchem.org Similarly, the addition of a piperazine ring to a 4-aminophenyl side chain has been found to unlock potent antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. chemrxiv.org

Further investigations into side-chain modifications have led to the development of hybrid molecules. The incorporation of scaffolds like 2-imino-thiazolidin-4-one or 1H-pyrrol-2,5-dione has been investigated as a means to prevent enzymatic dealkylation without negatively affecting lipophilicity. scielo.br Another approach involves creating hybrids of 4-aminoquinoline with isatin (B1672199) or hydrazone linkages. These modifications have yielded compounds with significant antibacterial activity against pathogens such as Bacillus subtilis, S. aureus, and E. faecalis. mdpi.com

In the context of leishmanicidal agents, various heterocyclic moieties have been appended to the 4-amino side chain. These include N-heteroaryl-piperazines, indoles, and 1,2,4-triazine-benzimidazole fragments. frontiersin.orgnih.gov The nature of these additions, such as the length of the linker between the quinoline and the heterocyclic moiety and the substitution pattern on the heterocycle itself, plays a crucial role in determining the activity against Leishmania species. nih.gov For example, in a series of N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines, the derivative with an ester group was the most active, suggesting that a certain level of lipophilicity is essential for leishmanicidal effects. frontiersin.orgnih.gov

Table 1: SAR of Side Chain Heterocyclic Moieties

| Side Chain Heterocycle | Target Organism/Cell | Key SAR Findings | Reference |

|---|---|---|---|

| 1,3-Thiazinan-4-one | Plasmodium falciparum | A lipophilic, bulky group on the thiazinan-4-one ring is essential for antimalarial activity. | arabjchem.org |